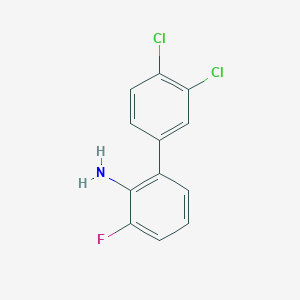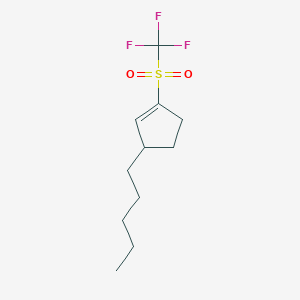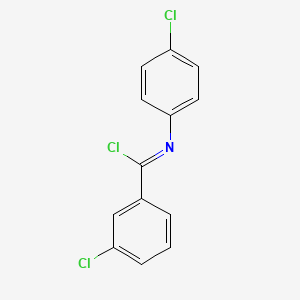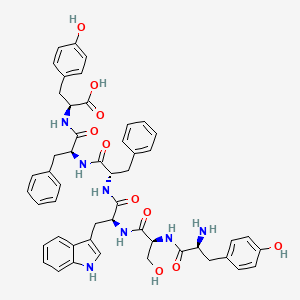
Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential applications in various fields such as biochemistry, pharmacology, and materials science. This compound’s unique sequence and structure may offer specific properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reductive conditions can break disulfide bonds, altering the peptide’s structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Carbodiimides for coupling reactions, protecting group reagents.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in free thiol groups.
科学研究应用
Chemistry
Peptides like Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid are used as model compounds to study peptide synthesis, folding, and stability. They can also serve as building blocks for more complex molecules.
Biology
In biological research, synthetic peptides are used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. They can also be employed in the development of peptide-based drugs and diagnostic tools.
Medicine
Peptides have therapeutic potential in various medical fields, including oncology, immunology, and infectious diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In industrial applications, peptides are used in the development of biomaterials, such as hydrogels and nanomaterials, for drug delivery and tissue engineering.
作用机制
The mechanism of action of Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
相似化合物的比较
Similar Compounds
Glycylglycylglycyl-L-seryl-L-prolyl-L-ornithylglycyl-L-aspartic acid: A similar peptide lacking the diaminomethylidene group.
Glycylglycylglycyl-L-seryl-L-prolyl-L-lysylglycyl-L-aspartic acid: A peptide with lysine instead of ornithine.
Glycylglycylglycyl-L-seryl-L-prolyl-L-arginylglycyl-L-aspartic acid: A peptide with arginine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid may confer unique properties, such as enhanced binding affinity or stability, compared to similar peptides.
属性
CAS 编号 |
746620-01-9 |
|---|---|
分子式 |
C26H43N11O12 |
分子量 |
701.7 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C26H43N11O12/c27-8-17(39)31-9-18(40)32-10-19(41)35-15(12-38)24(47)37-6-2-4-16(37)23(46)36-13(3-1-5-30-26(28)29)22(45)33-11-20(42)34-14(25(48)49)7-21(43)44/h13-16,38H,1-12,27H2,(H,31,39)(H,32,40)(H,33,45)(H,34,42)(H,35,41)(H,36,46)(H,43,44)(H,48,49)(H4,28,29,30)/t13-,14-,15-,16-/m0/s1 |
InChI 键 |
VGHFTDBKDPZLIS-VGWMRTNUSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14213686.png)
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14213694.png)

![N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide](/img/structure/B14213700.png)





![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)

